REACTION_SMILES
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[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19].[o:1]1[cH:2][cH:3][c:4]2[c:5](=[O:14])[nH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13]12>>[o:1]1[cH:2][cH:3][c:4]2[c:5]([Cl:17])[n:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2c2occc12
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Name
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Type
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product
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Smiles
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Clc1nc2ccccc2c2occc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |